Vasorelaxant Potency: CHF-2363 Matches Glyceryl Trinitrate (GTN) in Rabbit Aorta at Nanomolar EC50
In rubbed-endothelium rabbit aortic rings precontracted with noradrenaline, 4-ethoxy-3-phenylsulfonylfuroxan (CHF-2363) displayed vasorelaxant potency equivalent to glyceryl trinitrate (GTN), with IC50 values that were directly compared within the same experimental system [1]. In a separate assay using phenylephrine-contracted Wistar rat aortic strips, CHF-2363 showed an EC50 of 12 nM [2]. For context, other 3-phenylsulfonylfuroxan analogs with different 4-substituents exhibit EC50 values spanning 55–1,070 nM in rabbit aortic rings precontracted with 1 μM noradrenaline [3], placing the 4-ethoxy derivative at the high-potency end of this structural class.
| Evidence Dimension | Vasorelaxant potency (IC50 / EC50) |
|---|---|
| Target Compound Data | CHF-2363 IC50 equipotent to GTN (rabbit aorta) [1]; EC50 = 12 nM (rat aorta) [2] |
| Comparator Or Baseline | Glyceryl trinitrate (GTN) equipotent IC50 [1]; 4-methyl-3-(p-methoxyphenylsulfonyl)furoxan (6c) EC50 ~55 nM; 4-phenyl-3-phenylsulfonylfuroxan (11) EC50 ~70–100 nM; 3,4-bis(phenylsulfonyl)furoxan (12) EC50 ~1,070 nM [3] |
| Quantified Difference | CHF-2363 displays EC50 approximately 4.6- to 89-fold lower than comparator furoxans 6c, 11, and 12 in the rabbit aorta model; equipotent to GTN [1][3] |
| Conditions | Rabbit aortic rings precontracted with noradrenaline [1]; Wistar rat aortic strips precontracted with phenylephrine [2]; rabbit aortic rings precontracted with 1 μM noradrenaline [3] |
Why This Matters
For researchers requiring a furoxan NO-donor with vasorelaxant potency approaching that of clinical nitrates, CHF-2363 offers a defined potency benchmark (EC50 12 nM) that is quantitatively superior to several close 4-substituted analogs, enabling more precise dose selection in experimental designs.
- [1] Civelli M, Giossi M, Caruso P, Razzetti R, Bergamaschi M, Bongrani S, Gasco A. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. Br J Pharmacol. 1996;118(4):923-928. doi:10.1111/j.1476-5381.1996.tb15487.x View Source
- [2] BindingDB. BDBM50156304: 4-ethoxy-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CHEMBL363325). EC50 = 12 nM for vasodilator activity (rat aortic strips). Curated by ChEMBL. View Source
- [3] Ferioli R, Fazzini A, Folco GC, Fruttero R, Calvino R, Gasco A, Bongrani S, Civelli M. No-mimetic furoxans: arylsulphonylfuroxans and related compounds. Pharmacol Res. 1993;28(3):203-212. doi:10.1006/phrs.1993.1123 View Source
